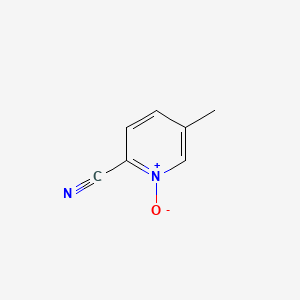

2-Cyano-5-methylpyridine 1-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cyano-5-methylpyridine 1-oxide is a chemical compound with the molecular formula C7H6N2O It is a derivative of pyridine, characterized by the presence of a cyano group (-CN) at the second position and a methyl group (-CH3) at the fifth position, along with an oxide group attached to the nitrogen atom of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-5-methylpyridine 1-oxide typically involves the oxidation of 2-Cyano-5-methylpyridine. One common method includes the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the 1-oxide derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally benign oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 2-Cyano-5-methylpyridine 1-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the oxide group back to the parent pyridine compound.

Substitution: The cyano and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of more oxidized pyridine derivatives.

Reduction: Formation of 2-Cyano-5-methylpyridine.

Substitution: Formation of halogenated or other substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

2-Cyano-5-methylpyridine 1-oxide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-Cyano-5-methylpyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in nucleophilic or electrophilic reactions, while the oxide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

2-Cyano-5-methylpyridine: Lacks the oxide group, leading to different chemical reactivity and biological activity.

2-Cyano-4-methylpyridine 1-oxide: Similar structure but with the methyl group at the fourth position, resulting in different steric and electronic properties.

2-Cyano-6-methylpyridine 1-oxide: Methyl group at the sixth position, affecting its chemical behavior and applications.

Uniqueness: 2-Cyano-5-methylpyridine 1-oxide is unique due to the specific positioning of the cyano, methyl, and oxide groups, which confer distinct chemical and biological properties

Actividad Biológica

Overview

2-Cyano-5-methylpyridine 1-oxide (C7H6N2O) is a pyridine derivative characterized by a cyano group at the second position and a methyl group at the fifth position, along with an oxide group attached to the nitrogen atom. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and biocatalysis.

- Molecular Formula : C7H6N2O

- Molecular Weight : 134.14 g/mol

- Canonical SMILES : CC1=CN+[O-]

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can engage in nucleophilic or electrophilic reactions, while the oxide group can form hydrogen bonds with biological molecules, modulating enzyme or receptor activity, which may lead to various therapeutic effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, a study on related pyridine derivatives demonstrated significant antibacterial activity against various strains, suggesting that this compound may also possess similar effects .

Anticancer Activity

Studies have explored the anticancer potential of pyridine derivatives, including those with cyano and oxide functionalities. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has been investigated as an inhibitor of specific enzymes involved in lipid metabolism. For example, it has been noted for selective inhibition of serine hydrolases, which play critical roles in various physiological processes. This selectivity suggests potential applications in treating metabolic disorders .

Case Study 1: Biotransformation Using Burkholderia sp.

A study investigated the biotransformation capabilities of Burkholderia sp. MAK1 on pyridine derivatives. The whole cells were able to convert various methylpyridines into their corresponding N-oxides, demonstrating the potential for using this strain in biocatalysis involving compounds like this compound. The conversion rates were significant, indicating efficient biotransformation processes that could be harnessed for synthesizing biologically active compounds .

Case Study 2: Structure-Activity Relationship (SAR) Studies

Research focusing on SAR has revealed that modifications to the pyridine structure significantly affect biological activity. In particular, variations in the positioning of functional groups (like cyano and methyl) have been shown to influence enzyme inhibition potency and selectivity. This emphasizes the importance of structural nuances in developing effective therapeutic agents based on the 2-Cyano-5-methylpyridine framework .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Cyano-5-methylpyridine | Lacks oxide group | Limited bioactivity |

| 2-Cyano-4-methylpyridine 1-oxide | Methyl at position 4 | Different steric properties |

| 2-Cyano-6-methylpyridine 1-oxide | Methyl at position 6 | Altered chemical behavior |

Propiedades

IUPAC Name |

5-methyl-1-oxidopyridin-1-ium-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-6-2-3-7(4-8)9(10)5-6/h2-3,5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYIZILZMDHIBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=C(C=C1)C#N)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.